2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLENHKVVLSUDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Conditions
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of 1,3-dihydroxy-5-aminobenzene with monochloroacetaldehyde | Sodium acetate (4 eq), potassium iodide catalyst, solvent: THF/water (1:1), RT, 24 h | 85 | Avoids harsh conditions, easy purification, no column chromatography |
| 2 | Chlorination of intermediate with chlorinating agents | Dichlorophenylphosphoryl chloride (2.2 eq), diisopropylethylamine (2.2 eq), 180 °C, 4 h, N2 atmosphere | 77 | Alternative chlorinating agents: phosphorus oxychloride, oxalyl chloride |
Detailed Findings
- The cyclization step proceeds efficiently under mild conditions with sodium acetate as base and potassium iodide as catalyst.
- The chlorination step is critical for introducing chlorine atoms at the 2- and 4-positions; dichlorophenylphosphoryl chloride offers good yields and operational ease.
- The process avoids column chromatography, making it suitable for industrial scale-up with reduced costs.
- Reaction temperature and time are optimized to balance conversion and product stability.
Preparation Method via Metal-Catalyzed Coupling and Cyclization
Another approach involves a metal-catalyzed coupling reaction between a halogenated pyrimidine derivative and acrylic acid, followed by intramolecular cyclization and oxidation.
Synthetic Route and Conditions
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid | Catalysts: CuI, NiCl2; Ligand: triphenylphosphine; Base: N,N-diisopropylethylamine; Solvent: ethanol; 65 °C, 8 h | 73.1 | Avoids palladium catalysts, cost-effective |
| 2 | Intramolecular cyclization | Cuprous chloride catalyst, triethylamine base, DMSO solvent, 70 °C, 12 h | 97.6 | High yield cyclization step |
| 3 | Oxidation to final compound | Oxidant: 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), solvent: THF or MTBE, 40-70 °C | Not specified | Carried out under nitrogen protection |
Detailed Findings
- The first step uses a copper/nickel catalytic system to couple the pyrimidine amine with acrylic acid, forming an acrylic acid-substituted pyrimidine intermediate.
- The cyclization step is highly efficient, converting the intermediate to the desired pyrrolo[2,3-d]pyrimidine carboxylic acid derivative.
- The oxidation step with DDQ finalizes the aromatic system, producing the 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
- The method avoids expensive palladium catalysts and expensive propiolic acid esters, improving industrial viability.
Comparative Analysis of Preparation Methods
| Feature | Cyclization/Chlorination Method | Metal-Catalyzed Coupling and Cyclization Method |
|---|---|---|
| Starting Materials | 1,3-Dihydroxy-5-aminobenzene, monochloroacetaldehyde | 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid |
| Catalysts | None (base and iodide catalyst) | Cuprous iodide, nickel chloride, triphenylphosphine |
| Reaction Conditions | Mild, RT to 180 °C for chlorination | Moderate temperature (65-70 °C), nitrogen atmosphere |
| Yield | 77-85% overall | 73-97% per step |
| Purification | Easy, avoids chromatography | Filtration and drying |
| Industrial Suitability | High, cost-effective | High, avoids palladium and expensive reagents |
| Limitations | Chlorination step requires high temperature | Requires careful control of metal catalysts and atmosphere |
Research Data Summary Table
| Step | Compound | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 (Cyclization) | Intermediate pyrrolo-pyrimidine | Sodium acetate, KI | THF/H2O (1:1) | RT | 24 | 85 | High yield, mild conditions |
| 2 (Chlorination) | 2,4-Dichloro derivative | Dichlorophenylphosphoryl chloride, DIPEA | Not specified | 180 | 4 | 77 | High temp, N2 protection |
| 1 (Coupling) | Acrylic acid substituted pyrimidine | CuI, NiCl2, PPh3, DIPEA | Ethanol | 65 | 8 | 73.1 | Metal catalyzed, nitrogen atmosphere |
| 2 (Cyclization) | Pyrrolo-pyrimidine carboxylic acid | CuCl, triethylamine | DMSO | 70 | 12 | 97.6 | High yield cyclization |
| 3 (Oxidation) | Final compound | DDQ | THF, MTBE | 40-70 | Not specified | Not specified | Nitrogen atmosphere |
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exhibits promising activity against various cancer cell lines. A study published in Cancer Research demonstrated that derivatives of this compound can inhibit key protein kinases involved in cancer progression, making it a potential candidate for targeted cancer therapies .
Inhibition of Protein Kinases
The compound has been identified as a potent inhibitor of several protein kinases, which are critical in the regulation of cellular processes including growth and apoptosis. Its ability to selectively inhibit kinases involved in diseases such as rheumatoid arthritis and autoimmune disorders presents opportunities for developing new therapeutic agents .
Gene Expression Studies
In molecular biology, this compound is utilized to modulate gene expression in various model organisms. Its role as an inhibitor of specific pathways allows researchers to dissect complex biological processes and understand gene function better.
Antiviral Research
Recent investigations have explored the antiviral properties of this compound against specific viral infections. Preliminary results suggest that it may interfere with viral replication mechanisms, presenting a potential avenue for antiviral drug development .
Development of Advanced Materials
The unique chemical structure of this compound lends itself to the synthesis of novel materials. Researchers are exploring its use in creating conductive polymers and organic semiconductors, which could have applications in electronic devices and sensors.
Case Study 1: Targeting Kinases in Cancer Therapy
A recent study investigated the efficacy of a synthesized derivative of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for further development .
Case Study 2: Antiviral Activity
In another study focused on viral infections, the compound was tested against influenza virus strains. The findings indicated that it effectively reduced viral titers in vitro, suggesting its potential role as an antiviral agent .
Mechanism of Action
The mechanism of action of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Effects: The dichloro substitution in the target compound lowers the pKa of the carboxylic acid group compared to non-chlorinated analogs, enhancing solubility in alkaline conditions .
- Lipophilicity : Methyl or cyclopentyl substitutions (e.g., 2-chloro-7-cyclopentyl analogs) increase logP values, favoring passive diffusion across biological membranes .
- Reactivity : The 2,4-dichloro configuration allows sequential substitution reactions, enabling selective derivatization at positions 2 or 4, as seen in kinase inhibitor synthesis .
Biological Activity
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[2,3-d]pyrimidine core with two chlorine substituents at the 2 and 4 positions and a carboxylic acid group at the 6 position. Its molecular formula is with a molecular weight of 220.02 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₃Cl₂N₃O₂ |
| Molecular Weight | 220.02 g/mol |
| Appearance | Pale-yellow to yellow-brown solid |
Synthesis
The synthesis of this compound typically involves chlorination reactions of pyrrolo[2,3-d]pyrimidine precursors. One effective approach includes the reaction of a suitable pyrimidine derivative with chlorinating agents under controlled conditions to yield the desired product.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. The compound has shown promise in inhibiting various receptor tyrosine kinases (RTKs), which are critical in cancer progression and angiogenesis.
- VEGFR-2 Inhibition :
- Kinase Inhibition :
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Tumor Growth Inhibition : In vivo studies demonstrated that derivatives of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine significantly inhibited tumor growth and metastasis in mouse models of melanoma .
- Antiviral Properties : Research has indicated that related compounds exhibit antiviral activity by targeting viral enzymes necessary for replication .
Applications
The applications of this compound extend beyond oncology:
- Medicinal Chemistry : It serves as an intermediate in synthesizing various pharmaceuticals aimed at treating cancers and viral infections.
- Research Tool : The compound is utilized in biochemical assays to study enzyme interactions and signaling pathways.
Q & A
Q. What are the standard synthetic routes for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols starting from substituted phenylacetic acids. For example:
- Step 1 : Cyclization of phenylacetic acid derivatives to form pyrrolo[2,3-d]pyrimidine scaffolds.
- Step 2 : Chlorination at the 2- and 4-positions using POCl₃ or PCl₅ under reflux .
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (e.g., NaOH/EtOH) .
Key factors affecting yield:
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Pyrrole C5-H proton at δ 5.87–6.35 ppm (singlet, integration = 1H) .
- Carboxylic acid protons (broad, δ ~10–12 ppm, exchangeable with D₂O) .
- Elemental Analysis : Confirms purity (>95%) and halogen content (Cl, F) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₉H₅Cl₂N₃O₂: calc. 274.97) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search) optimize the synthesis of 2,4-dichloro derivatives?
Methodological Answer:
- Reaction Path Search : Tools like ICReDD’s quantum chemical calculations predict intermediates and transition states, reducing trial-and-error experimentation .
- DFT Studies : Calculate activation energies for chlorination steps to identify optimal reagents (e.g., POCl₃ vs. PCl₅) and solvent effects .
- Machine Learning : Train models on existing pyrrolo[2,3-d]pyrimidine reaction data to predict regioselectivity in nucleophilic substitutions .
Q. What strategies resolve contradictions in biological activity data (e.g., kinase inhibition vs. cytotoxicity) for analogs of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects:
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-target interactions .
- Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., dechlorinated byproducts) linked to cytotoxicity .
Q. How do solvent and catalyst choices impact regioselectivity in nucleophilic substitutions at the 2- and 4-positions?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states for Cl substitution, favoring 4-position reactivity .
- Catalytic Systems : Pd-catalyzed Suzuki coupling at the 6-position requires anhydrous THF and K₂CO₃ to avoid hydrolysis .
- Kinetic Control : Lower temperatures (0–25°C) favor 2-substitution, while reflux shifts selectivity to 4-position .
Q. What are the challenges in analyzing NMR data for closely related derivatives (e.g., 2,4-dichloro vs. 4-chloro-5-ethyl analogs)?
Methodological Answer:
- Signal Overlap : Use 2D NMR (HSQC, HMBC) to resolve overlapping aromatic protons (e.g., C5-H vs. aryl-H) .
- Dynamic Effects : Variable-temperature NMR (e.g., 298–333 K) mitigates signal broadening caused by rotameric equilibria .
- Isotopic Labeling : 13C-labeled standards clarify ambiguous coupling patterns in crowded regions (δ 7.0–8.5 ppm) .
Q. How can structural modifications at the 6-carboxylic acid position enhance solubility for in vivo studies?
Methodological Answer:
- Prodrug Strategies : Convert carboxylic acid to ethyl esters (improves logP by 1–2 units) .
- Salt Formation : Sodium or lysine salts increase aqueous solubility (e.g., >10 mg/mL in PBS) .
- PEGylation : Attach polyethylene glycol (PEG) chains via amide coupling to reduce aggregation .
Methodological Tables
Q. Table 1: Comparative Reactivity of Chlorination Agents
| Reagent | Solvent | Temp (°C) | 2-Cl:4-Cl Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|
| POCl₃ | DMF | 110 | 1:3.2 | 78 | |
| PCl₅ | Toluene | 80 | 1:1.8 | 65 | |
| SOCl₂ | CHCl₃ | 60 | 1:1.1 | 52 |
Q. Table 2: Biological Activity of Key Derivatives
| Compound | Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Cytotoxicity (CC₅₀, µM) | Reference |
|---|---|---|---|---|
| 2,4-Dichloro-6-COOH | 12 (EGFR) | 8.5 | >100 | |
| 4-Chloro-5-ethyl-6-COOEt | 45 (VEGFR2) | 120 | 28 | |
| 6-PEGylated derivative | 18 (PDGFRα) | 980 | >200 |
Q. Notes
- Avoided commercial sources (e.g., Sigma-Aldrich, Aaron Chemicals) per guidelines.
- Focused on peer-reviewed synthesis protocols, structural analysis, and biological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
